2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester
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Overview
Description
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is a synthetic organic compound characterized by the presence of a formylamino group, a hydroxy group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester typically involves the following steps:
Formylation of Amines: The initial step involves the formylation of an amine group, which can be achieved using formic acid or formic acid derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products:
Oxidation: Formation of a carbonyl group.
Reduction: Conversion to an amino group.
Substitution: Formation of various substituted esters.
Scientific Research Applications
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Lacks the 13C2 isotope labeling.
3-Hydroxy-2-propenoic Acid Ethyl Ester: Lacks the formylamino group.
2-(Amino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Contains an amino group instead of a formylamino group
Uniqueness: 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is unique due to the presence of the 13C2 isotope labeling, which makes it valuable for tracing and studying metabolic pathways in biochemical research
Properties
CAS No. |
1391062-48-8 |
---|---|
Molecular Formula |
C₄¹³C₂H₉NO₄ |
Molecular Weight |
161.13 |
Origin of Product |
United States |
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